molecular formula C16H16N2O4S2 B1241986 1,5,6-trimethyl-2,2,4-trioxo-N-phenyl-3-thieno[2,3-c]thiazinecarboxamide

1,5,6-trimethyl-2,2,4-trioxo-N-phenyl-3-thieno[2,3-c]thiazinecarboxamide

Cat. No. B1241986
M. Wt: 364.4 g/mol
InChI Key: QUMIRJUBNASFDK-UHFFFAOYSA-N
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Description

1,5,6-trimethyl-2,2,4-trioxo-N-phenyl-3-thieno[2,3-c]thiazinecarboxamide is a thienothiazine.

Scientific Research Applications

Synthesis and Antimicrobial Activity

1,5,6-Trimethyl-2,2,4-trioxo-N-phenyl-3-thieno[2,3-c]thiazinecarboxamide and its derivatives have been synthesized and evaluated for their antimicrobial activities. Studies have shown that these compounds, through their unique structural configurations, possess significant antimicrobial properties, making them a subject of interest in the field of medicinal chemistry (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Biological Activity and Synthesis Methods

Further research indicates the potential of these compounds in various biological applications. For instance, their synthesis methods have been explored to create novel derivatives with potential biological activities. The unique chemical structure of 1,5,6-trimethyl-2,2,4-trioxo-N-phenyl-3-thieno[2,3-c]thiazinecarboxamide allows for the development of diverse compounds with potential therapeutic applications (Al-Kamali et al., 2014).

Antiviral Properties

Some derivatives of this compound have shown promising antiviral properties, particularly against human immunodeficiency virus (HIV). This suggests its potential use in antiretroviral therapies. The specific chemical modifications and structural variations of these compounds significantly influence their antiviral efficacy, highlighting the importance of structural analysis in drug development (Arranz et al., 1998).

Potential in Pain Management

Studies on certain derivatives have indicated their potential application in pain management. The compounds have been evaluated for their analgesic and anti-inflammatory properties, suggesting their use in the development of new pain-relief medications (Vega et al., 1990).

properties

Product Name

1,5,6-trimethyl-2,2,4-trioxo-N-phenyl-3-thieno[2,3-c]thiazinecarboxamide

Molecular Formula

C16H16N2O4S2

Molecular Weight

364.4 g/mol

IUPAC Name

1,5,6-trimethyl-2,2,4-trioxo-N-phenylthieno[2,3-c]thiazine-3-carboxamide

InChI

InChI=1S/C16H16N2O4S2/c1-9-10(2)23-16-12(9)13(19)14(24(21,22)18(16)3)15(20)17-11-7-5-4-6-8-11/h4-8,14H,1-3H3,(H,17,20)

InChI Key

QUMIRJUBNASFDK-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=O)C(S(=O)(=O)N2C)C(=O)NC3=CC=CC=C3)C

Canonical SMILES

CC1=C(SC2=C1C(=O)C(S(=O)(=O)N2C)C(=O)NC3=CC=CC=C3)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,5,6-trimethyl-2,2,4-trioxo-N-phenyl-3-thieno[2,3-c]thiazinecarboxamide
Reactant of Route 2
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Reactant of Route 3
1,5,6-trimethyl-2,2,4-trioxo-N-phenyl-3-thieno[2,3-c]thiazinecarboxamide
Reactant of Route 4
1,5,6-trimethyl-2,2,4-trioxo-N-phenyl-3-thieno[2,3-c]thiazinecarboxamide
Reactant of Route 5
1,5,6-trimethyl-2,2,4-trioxo-N-phenyl-3-thieno[2,3-c]thiazinecarboxamide
Reactant of Route 6
1,5,6-trimethyl-2,2,4-trioxo-N-phenyl-3-thieno[2,3-c]thiazinecarboxamide

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